REACTION_CXSMILES
|
[N-:1]([C:4]#[N:5])[C:2]#[N:3].[Na+].[C:7](#[N:11])[CH2:8][C:9]#[N:10].CC(O)CC>CN(C)C(=O)C>[NH2:3][C:2]([NH:1][C:4]#[N:5])=[C:8]([C:7]#[N:11])[C:9]#[N:10] |f:0.1|
|
Name
|
sodium dicyanamide
|
Quantity
|
89 g
|
Type
|
reactant
|
Smiles
|
[N-](C#N)C#N.[Na+]
|
Name
|
|
Quantity
|
282 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
72.6 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
72.6 g
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
1276 g
|
Type
|
reactant
|
Smiles
|
CC(CC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
147 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 147° C. for an additional 3 hours and 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 60° C
|
Type
|
ADDITION
|
Details
|
Next the reaction mixture is charged to a 2 liter flask
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The slurry is then filtered
|
Type
|
FILTRATION
|
Details
|
again filtered
|
Type
|
CUSTOM
|
Details
|
The solids are dried overnight at 70° C. in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(=C(C#N)C#N)NC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144.9 g | |
YIELD: PERCENTYIELD | 78.9% | |
YIELD: CALCULATEDPERCENTYIELD | 108.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |